![molecular formula C13H21FN4O B6630150 N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide](/img/structure/B6630150.png)
N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential therapeutic agent for the treatment of B-cell malignancies.
Mechanism of Action
N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide inhibits BTK, a key signaling molecule in the BCR signaling pathway. BTK is essential for the activation of downstream signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide blocks BCR signaling and induces apoptosis in B-cells. N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide has also been shown to inhibit other kinases in the BCR signaling pathway, including AKT and ERK, further contributing to its anti-tumor activity.
Biochemical and physiological effects:
N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide has been shown to induce apoptosis in B-cells derived from CLL and MCL patients. In addition, N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide inhibits the activation of downstream signaling pathways that promote B-cell survival and proliferation. N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide has also been shown to inhibit the production of cytokines and chemokines that contribute to the tumor microenvironment. These effects suggest that N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide has potential as a therapeutic agent for the treatment of B-cell malignancies.
Advantages and Limitations for Lab Experiments
One advantage of N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide is its specificity for BTK, which reduces the risk of off-target effects. In addition, N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide has shown promising results in preclinical studies, suggesting that it may be effective in the treatment of B-cell malignancies. However, one limitation of N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide is its potential toxicity, which may limit its clinical utility.
Future Directions
There are several future directions for the development of N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide as a therapeutic agent. One potential direction is the investigation of combination therapies that include N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide and other targeted agents, such as venetoclax or lenalidomide. Another direction is the investigation of N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide in other B-cell malignancies, such as Waldenström macroglobulinemia or follicular lymphoma. Finally, the development of biomarkers that can predict response to N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide may help to identify patients who are most likely to benefit from treatment.
Synthesis Methods
The synthesis of N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide involves several steps, starting from the reaction of 6-ethyl-5-fluoropyrimidin-4-amine with tert-butyl 2-bromoacetate to form tert-butyl 2-(6-ethyl-5-fluoropyrimidin-4-ylamino)acetate. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to yield N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide. The synthesis of N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide has been reported in several publications, including a patent application filed by Takeda Pharmaceutical Company Limited.
Scientific Research Applications
N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide inhibits BCR signaling and induces apoptosis in B-cell lines derived from CLL and MCL patients. In vivo studies in mouse models of CLL and MCL have demonstrated that N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide suppresses tumor growth and prolongs survival.
properties
IUPAC Name |
N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FN4O/c1-6-9-10(14)11(16-7-15-9)17-8(2)12(19)18-13(3,4)5/h7-8H,6H2,1-5H3,(H,18,19)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCXERGVWGSBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC(C)C(=O)NC(C)(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.